molecular formula C12H27NO3SSi B15168004 1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine CAS No. 647014-32-2

1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine

Katalognummer: B15168004
CAS-Nummer: 647014-32-2
Molekulargewicht: 293.50 g/mol
InChI-Schlüssel: JOXIDYQDCXKVCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine is a chemical compound with the molecular formula C12H27NO3SSi. It is a piperidine derivative that features a methanesulphonyl group and a tert-butyldimethylsilyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of piperidine with a tert-butyldimethylsilyl group, followed by the introduction of the methanesulphonyl group. The reaction typically involves the use of tert-butyldimethylsilyl chloride and a base such as triethylamine to form the tert-butyldimethylsilyl ether. Subsequently, methanesulfonyl chloride is used to introduce the methanesulphonyl group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulphonyl group can be displaced by nucleophiles, leading to the formation of new compounds.

    Hydrolysis: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding hydroxyl compound.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the tert-butyldimethylsilyl group.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, leading to a wide range of derivatives.

    Hydrolysis: The major product is the corresponding hydroxyl compound.

    Oxidation and Reduction: Specific products depend on the nature of the oxidizing or reducing agent used.

Wissenschaftliche Forschungsanwendungen

1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Biological Studies: It can be used to study the effects of methanesulphonyl and silyl groups on biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine depends on its specific application. In organic synthesis, it acts as a protecting group or a reactive intermediate. In biological systems, the methanesulphonyl group can interact with nucleophiles, while the tert-butyldimethylsilyl group can provide steric protection. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine is unique due to the presence of both methanesulphonyl and tert-butyldimethylsilyl groups, which confer distinct reactivity and stability properties. This combination allows for selective reactions and protection strategies in complex synthetic routes.

Eigenschaften

CAS-Nummer

647014-32-2

Molekularformel

C12H27NO3SSi

Molekulargewicht

293.50 g/mol

IUPAC-Name

tert-butyl-dimethyl-(1-methylsulfonylpiperidin-4-yl)oxysilane

InChI

InChI=1S/C12H27NO3SSi/c1-12(2,3)18(5,6)16-11-7-9-13(10-8-11)17(4,14)15/h11H,7-10H2,1-6H3

InChI-Schlüssel

JOXIDYQDCXKVCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.